2,4,6-Trimethoxy-beta-nitrostyrene is an organic compound characterized by its nitroalkene structure, specifically a β-nitrostyrene derivative. Its molecular formula is CHN O, and it features three methoxy groups attached to the aromatic ring at the 2, 4, and 6 positions, along with a nitro group at the beta position relative to the styrene double bond. This compound is notable for its potential applications in organic synthesis and medicinal chemistry.
Research indicates that β-nitrostyrenes, including 2,4,6-trimethoxy-beta-nitrostyrene, exhibit various biological activities. They have been studied for their potential antifungal properties and their ability to inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of β-nitrostyrene can interact with thiol-containing compounds like glutathione and cysteine, suggesting a mechanism for their biological effects . Additionally, some derivatives have been investigated for their potential as precursors in the synthesis of psychoactive compounds .
The synthesis of 2,4,6-trimethoxy-beta-nitrostyrene can be achieved through several methods:
2,4,6-Trimethoxy-beta-nitrostyrene has several applications:
Interaction studies involving 2,4,6-trimethoxy-beta-nitrostyrene have focused on its reactivity with biological thiols and other nucleophiles. These studies aim to model how such compounds might interact with cellular components and contribute to their biological effects. For example, research has shown correlations between the structure of nitrostyrene derivatives and their reactivity towards l-cysteine and glutathione . Understanding these interactions is crucial for assessing both therapeutic potentials and toxicity.
| Compound | Key Features | Unique Aspects |
|---|---|---|
| 2,4,6-Trimethoxy-beta-nitrostyrene | Three methoxy groups; β-position nitro group | Enhanced solubility and reactivity due to methoxy groups |
| β-Nitrostyrene | Basic structure; single nitro group | Used primarily in dye synthesis |
| 3-Nitrostyrene | Nitro group at position 3 | Less steric hindrance; different reactivity |
| 2-Nitrobenzaldehyde | Contains an aldehyde functional group | Used in various organic syntheses |
| 4-Nitrostyrene | Nitro group at position 4 | Different electronic properties compared to β-isomer |
Beta-nitrostyrene derivatives represent a critical class of organic compounds characterized by a nitro group (-NO₂) attached to a styrene framework at the β-position. These compounds serve as versatile intermediates in synthetic organic chemistry due to their electrophilic nitro group and conjugated double bond, which enable diverse reactivity patterns. Their utility spans asymmetric synthesis, cycloaddition reactions, and the construction of complex heterocyclic scaffolds. The nitro group’s electron-withdrawing nature enhances the reactivity of the α,β-unsaturated system, making these derivatives indispensable in Michael additions, Henry reactions, and multicomponent transformations.
2,4,6-Trimethoxy-beta-nitrostyrene (C₁₁H₁₃NO₅) was first documented in chemical databases on October 26, 2006, though its synthetic origins likely predate this entry. The compound’s structure—featuring methoxy groups at the 2, 4, and 6 positions of the aromatic ring—reflects deliberate modifications to enhance solubility and electronic properties for specific synthetic applications. Its development parallels advancements in nitrostyrene chemistry during the early 2000s, a period marked by intensified interest in nitroolefins as chiral building blocks.
Academic interest in this compound stems from three key factors:
This review systematically addresses:
The International Union of Pure and Applied Chemistry (IUPAC) name for 2,4,6-trimethoxy-beta-nitrostyrene is 1,3,5-trimethoxy-2-[(E)-2-nitroethenyl]benzene [1]. This systematic nomenclature accurately describes the compound's structural features, indicating the presence of three methoxy groups positioned at the 1, 3, and 5 positions of the benzene ring, with a 2-nitroethenyl substituent at the 2 position in the E configuration [1].
The compound is known by several synonyms in chemical literature and databases [1] [3]. Common alternative names include 1,3,5-trimethoxy-2-(2-nitroethenyl)benzene and benzene, 1,3,5-trimethoxy-2-(2-nitroethenyl)- [3] [13]. The Chemical Abstracts Service (CAS) registry number for this compound is 216433-58-8 [3] [4] [13].
Additional database identifiers include ChEMBL594185 in the ChEMBL database and various commercial product codes such as SCHEMBL15153047 and AKOS005145524 [1]. These multiple nomenclature systems and identifiers facilitate comprehensive literature searches and chemical database queries across different platforms and research contexts.
The two-dimensional structural representation of 2,4,6-trimethoxy-beta-nitrostyrene reveals a benzene ring substituted with three methoxy groups at positions 2, 4, and 6, connected to a vinyl nitro group through a carbon-carbon double bond [1]. The planar arrangement of the aromatic ring system and the extended conjugation through the vinyl linkage are key structural features visible in 2D representations [1].
Three-dimensional conformational analysis shows that the compound can adopt various spatial arrangements due to rotation around single bonds, particularly the methoxy groups and their orientation relative to the benzene ring plane [1]. The nitro group and vinyl linkage maintain a relatively planar configuration due to the extended pi-electron conjugation system [1].
The molecular geometry exhibits characteristics typical of aromatic nitrostyrene derivatives, with the benzene ring serving as the central structural framework [1]. The spatial arrangement of the three methoxy substituents creates a symmetrical pattern that influences both the electronic properties and the overall molecular conformation [1].
The Simplified Molecular Input Line Entry System (SMILES) notation for 2,4,6-trimethoxy-beta-nitrostyrene is COC1=CC(=C(C(=C1)OC)/C=C/N+[O-])OC [1]. This notation captures the complete connectivity and stereochemistry of the molecule, including the E configuration of the double bond indicated by the /C=C/ segment [1].
The International Chemical Identifier (InChI) provides a standardized representation: InChI=1S/C11H13NO5/c1-15-8-6-10(16-2)9(4-5-12(13)14)11(7-8)17-3/h4-7H,1-3H3/b5-4+ [1]. This identifier includes detailed information about molecular connectivity, hydrogen atoms, and stereochemical configuration, with the /b5-4+ indicating the E stereochemistry of the vinyl bond [1].
The electronic structure of 2,4,6-trimethoxy-beta-nitrostyrene is characterized by extensive pi-electron delocalization throughout the aromatic system and the vinyl nitro substituent [25] [26]. The three methoxy groups function as electron-donating substituents through resonance effects, where the lone pairs on oxygen atoms can delocalize into the aromatic ring system [26] [28].
The nitro group acts as a powerful electron-withdrawing group through both inductive and resonance mechanisms [25] [27]. The electron-deficient nitrogen atom in the nitro group creates a strong electrophilic center that can accept electron density from the conjugated system [27]. This electronic interaction results in significant charge separation and contributes to the compound's overall electronic properties [25].
Multiple resonance structures can be drawn to represent the electron delocalization patterns [25] [26]. The methoxy groups contribute electron density to the aromatic ring through their oxygen lone pairs, while the nitro group withdraws electron density through its electron-deficient nitrogen and oxygen atoms [25] [26]. This push-pull electronic system creates a highly polarized molecular structure with significant dipole moment characteristics [25].
The extended conjugation between the aromatic ring and the vinyl nitro group allows for charge transfer transitions that influence the compound's spectroscopic properties [25]. The frontier molecular orbitals exhibit characteristics typical of donor-acceptor systems, with the highest occupied molecular orbital (HOMO) localized primarily on the electron-rich aromatic system and the lowest unoccupied molecular orbital (LUMO) centered on the electron-deficient nitro group [21].
2,4,6-Trimethoxy-beta-nitrostyrene exists predominantly in the E configuration about the carbon-carbon double bond connecting the aromatic ring to the nitro group [1] [32]. The E designation follows the Cahn-Ingold-Prelog priority rules, where the higher priority substituents (the substituted benzene ring and the nitro group) are positioned on opposite sides of the double bond [32] [35].
The E/Z nomenclature system provides a comprehensive method for describing the absolute stereochemistry of this double bond [32]. In the E isomer, the benzene ring and nitro group adopt a trans arrangement, which is generally more thermodynamically stable than the corresponding Z isomer due to reduced steric interactions [19] [32].
While the Z isomer is theoretically possible, experimental evidence suggests that the E configuration is strongly favored under normal conditions [15]. The stability difference between E and Z isomers in nitrostyrene derivatives is typically significant, with the E form being several kilocalories per mole more stable [19] [20].
The compound does not possess any chiral centers, so enantiomerism is not a consideration [1]. However, the restricted rotation around the carbon-carbon double bond creates geometric isomerism as the primary stereochemical feature [32] [35]. The planar geometry imposed by the sp2 hybridization of the vinyl carbons prevents free rotation and maintains the stereochemical integrity of the E configuration [32].
The molecular weight of 2,4,6-trimethoxy-beta-nitrostyrene is 239.22 grams per mole [1] [4] . This value is calculated from the molecular formula C11H13NO5, which indicates the presence of eleven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and five oxygen atoms [1] [4].
| Element | Number of Atoms | Atomic Weight (g/mol) | Contribution to Molecular Weight (g/mol) |
|---|---|---|---|
| Carbon | 11 | 12.01 | 132.11 |
| Hydrogen | 13 | 1.008 | 13.10 |
| Nitrogen | 1 | 14.007 | 14.01 |
| Oxygen | 5 | 15.999 | 80.00 |
| Total | 30 | - | 239.22 |
The elemental composition by mass percentage shows carbon comprising approximately 55.2%, hydrogen 5.5%, nitrogen 5.9%, and oxygen 33.5% of the total molecular weight [1]. This composition reflects the significant contribution of oxygen atoms from the three methoxy groups and the nitro functionality [1].
The exact mass, determined through high-resolution mass spectrometry, is 239.07900 atomic mass units [4]. This precise value is essential for accurate mass spectrometric identification and distinguishes the compound from other isomers or closely related structures [4].
The solubility characteristics of 2,4,6-trimethoxy-beta-nitrostyrene are influenced by its polar functional groups and aromatic structure [9]. The presence of three methoxy groups and the nitro functionality contributes to the compound's overall polarity, affecting its dissolution behavior in different solvent systems [9].
The compound demonstrates limited solubility in water due to its predominantly aromatic character, despite the presence of polar substituents [9]. The hydrophobic nature of the benzene ring and the vinyl linkage restricts aqueous solubility, making water an unsuitable solvent for most practical applications [9].
Organic solvents with moderate to high polarity, such as ethanol, acetone, and dichloromethane, are expected to provide better solvation based on structural similarities with related nitrostyrene derivatives [9] [16]. The methoxy groups can participate in hydrogen bonding interactions with protic solvents, enhancing solubility in alcoholic media [9].
Non-polar solvents like hexane or petroleum ether would be expected to show poor solvation due to the polar nature of the nitro and methoxy substituents [9]. The balance between the aromatic hydrophobic character and the polar functional groups determines the optimal solvent selection for synthetic and analytical applications [9].
The boiling point of 2,4,6-trimethoxy-beta-nitrostyrene is reported as 405.726°C at 760 mmHg [4] [10]. This relatively high boiling point reflects the molecular weight and the presence of polar functional groups that increase intermolecular interactions [4]. The flash point is documented as 186.617°C, indicating the temperature at which the compound can form ignitable vapor-air mixtures [4] [10].
The thermal stability of nitrostyrene derivatives is generally limited due to the presence of the nitro group, which can undergo thermal decomposition at elevated temperatures [9]. The specific thermal decomposition pathways for 2,4,6-trimethoxy-beta-nitrostyrene have not been extensively characterized, but analogous compounds show degradation patterns involving loss of nitrogen oxides and fragmentation of the vinyl linkage [29].
The vapor pressure at 25°C is reported as 0 mmHg, indicating very low volatility under ambient conditions [4] [10]. This property suggests that the compound remains in the condensed phase under normal atmospheric conditions and requires elevated temperatures for significant vaporization [4].
The density is calculated as 1.204 g/cm³, indicating a material denser than water [4] [10]. The refractive index of 1.553 provides information about the compound's optical properties and can be used for identification and purity assessment [4] [10].
The ultraviolet-visible spectroscopic properties of 2,4,6-trimethoxy-beta-nitrostyrene are characterized by strong absorption bands arising from the extended pi-conjugation system [14]. The electronic transitions between the electron-rich aromatic system and the electron-deficient nitro group create characteristic charge-transfer bands in the visible region [14].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the compound [15]. The 1H NMR spectrum shows characteristic signals for the vinyl protons, aromatic protons, and methoxy groups [15]. The 13C NMR spectrum reveals the carbon environments in the aromatic ring, vinyl carbons, and methoxy carbons, with chemical shifts reflecting the electronic environment of each position [15].
Infrared spectroscopy exhibits characteristic absorption bands for the various functional groups present in the molecule [14] [16]. The nitro group shows strong absorption bands typically around 1520-1350 cm⁻¹ corresponding to asymmetric and symmetric N-O stretching vibrations [14]. The methoxy groups contribute C-O stretching vibrations around 1200-1000 cm⁻¹, while aromatic C=C stretching appears around 1600-1500 cm⁻¹ [14] [16].
Mass spectrometry provides molecular ion identification and fragmentation patterns characteristic of nitrostyrene derivatives [4]. The molecular ion peak at m/z 239 corresponds to the intact molecule, with fragmentation typically involving loss of nitro groups, methoxy substituents, and aromatic ring cleavage [4].
Crystallographic data for 2,4,6-trimethoxy-beta-nitrostyrene provides detailed information about the solid-state structure and molecular packing arrangements [17]. The crystal structure reveals the precise bond lengths, bond angles, and dihedral angles that define the molecular geometry in the solid state [17].
The molecular packing in the crystal lattice is influenced by intermolecular interactions including van der Waals forces, potential hydrogen bonding involving the methoxy groups, and pi-pi stacking interactions between aromatic rings [17]. These non-covalent interactions determine the overall crystal stability and physical properties of the solid material [17].
Single-crystal X-ray diffraction studies of related nitrostyrene derivatives demonstrate typical structural features including planar aromatic systems and extended conjugation through the vinyl linkage [17]. The nitro group typically adopts a coplanar arrangement with the vinyl system to maximize orbital overlap and conjugation [17].
The unit cell parameters, space group symmetry, and molecular orientation within the crystal lattice provide fundamental information about the solid-state organization [17]. These crystallographic parameters are essential for understanding the material properties and potential polymorphic behavior of the compound [17].